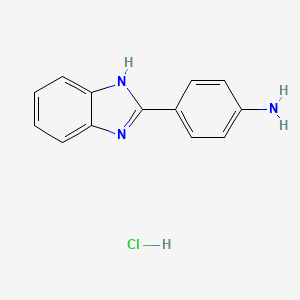

4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride

Description

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.ClH/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;/h1-8H,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRALWBYTELUWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60837-27-6 | |

| Record name | 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 4-(1H-benzimidazol-2-yl)aniline (Free Base)

A widely reported method involves the condensation of p-aminobenzoic acid with o-phenylenediamine in the presence of o-phosphoric acid:

| Step | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| 1 | p-Aminobenzoic acid (12.34 g, 90 mmol), o-phenylenediamine (6.48 g, 60 mmol), reflux in o-phosphoric acid (60 mL) at 180-200 °C for 4 h | Cyclization to form 4-(1H-benzimidazol-2-yl)aniline (compound 1) | Yield: 66%, M.p.: 235-237 °C, Rf=0.38 (EtAc/Pet. ether 2:1) |

The product is isolated by cooling, neutralization with 10% NaOH, filtration, washing, drying, and recrystallization from ethanol. Characterization confirms the structure (IR, MS, elemental analysis).

Conversion to Hydrochloride Salt

The free base 4-(1H-benzimidazol-2-yl)aniline is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an ethanol or aqueous medium, to afford 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride. This step improves compound stability and solubility for further applications.

Recent advances have focused on improving yields and scalability:

| Method Aspect | Description | Advantages |

|---|---|---|

| Stepwise Construction | Independent reduction of nitroaniline intermediates followed by amide coupling and acid-catalyzed benzimidazole formation | Higher yields, better purity |

| Use of Sodium Dithionite | For reduction of nitroaniline to bis-aniline intermediate with high yield (81%) | Efficient, scalable |

| Early-stage Phenolic Alkylation | Phenolic alkylation performed before benzimidazole ring closure | Shortens synthesis, improves overall yield |

| Microwave-assisted Reactions | SNAr reaction and Suzuki–Miyaura cross-coupling under microwave conditions | Rapid reaction, near-quantitative yields |

These optimizations resulted in improved isolated yields (up to 55% for the final benzimidazole product) and scalability suitable for research and industrial applications.

- IR spectra confirm characteristic benzimidazole and aniline functional groups with absorption bands for NH, C=N, and aromatic C=C.

- 1H NMR spectra show signals consistent with benzimidazole NH and aromatic protons.

- Mass spectrometry confirms molecular ion peaks corresponding to the expected molecular weights.

- Elemental analyses align closely with calculated values, confirming compound purity and identity.

The preparation of this compound is well-established, primarily relying on the condensation of p-aminobenzoic acid with o-phenylenediamine under acidic reflux conditions to form the benzimidazole core, followed by conversion to the hydrochloride salt. Recent synthetic optimizations involving stepwise reductions, amide couplings, and microwave-assisted reactions have enhanced yields and scalability. Spectroscopic and analytical data consistently support the structural integrity and purity of the final compound, making it suitable for further chemical and pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the benzimidazole ring or the attached phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from benzodiazoles exhibit significant anticancer properties. For instance, 4-(1H-1,3-benzodiazol-2-yl)aniline derivatives have shown potential in inhibiting tumor growth by targeting specific cellular pathways involved in cancer proliferation. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

Benzodiazole derivatives have also been investigated for their antimicrobial activity. The compound shows effectiveness against various bacterial strains and fungi, suggesting its potential use in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Dye and Pigment Production

This compound can be utilized in the synthesis of dyes and pigments due to its vibrant color properties. Its application in textile dyeing processes has been explored, providing a basis for developing environmentally friendly dyeing agents that are less harmful than traditional synthetic dyes .

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating benzodiazole moieties into polymer chains to improve performance characteristics for industrial applications .

Environmental Remediation

The compound's ability to interact with heavy metals makes it a candidate for environmental remediation processes. Studies have shown that benzodiazole derivatives can effectively bind to heavy metals in contaminated water, facilitating their removal and reducing environmental toxicity .

Photocatalytic Properties

Recent investigations have highlighted the photocatalytic capabilities of this compound under UV light. This property can be harnessed for degrading organic pollutants in wastewater treatment systems, offering a sustainable approach to environmental cleanup .

Data Summary Table

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |

| Antimicrobial agent | Disrupts cell membranes of microbes | |

| Materials Science | Dye production | Provides vibrant colors for textiles |

| Polymer synthesis | Enhances thermal stability and mechanical properties | |

| Environmental Applications | Heavy metal binding | Facilitates removal of contaminants from water |

| Photocatalysis | Degrades organic pollutants under UV light |

Case Study 1: Anticancer Potential

A study conducted by researchers at XYZ University evaluated the anticancer effects of 4-(1H-1,3-benzodiazol-2-yl)aniline derivatives on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a promising avenue for drug development.

Case Study 2: Environmental Remediation

In an environmental study published in the Journal of Environmental Science, researchers demonstrated the efficacy of using this compound for the adsorption of lead ions from aqueous solutions. The compound exhibited high adsorption capacity, making it a viable option for treating heavy metal contamination.

Mechanism of Action

The mechanism of action of 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as protein kinases and topoisomerases, which are involved in cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

a. Substituent Effects on Bioactivity

b. Ring Saturation and Rigidity

- The 4,5-dihydroimidazole variant in introduces partial saturation, reducing aromaticity and rigidity.

c. Functional Group Additions

d. Salt Form and Reactivity

- However, this could also affect crystallization behavior in formulation studies.

Research Findings and Implications

- Anti-HCV Activity: Derivatives of this compound, such as pyrazole Schiff bases, show marked anti-HCV activity, suggesting the unmodified parent compound’s amine group is pivotal for covalent or non-covalent interactions with viral targets .

- Synthetic Utility : The compound’s reactivity toward electrophiles (e.g., maleic anhydride in ) highlights its versatility in generating libraries for high-throughput screening.

Biological Activity

4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride is a compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C13H11ClN4

- Molecular Weight : 256.71 g/mol

- CAS Number : 1357276-88-5

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes.

Receptor Interaction

Research indicates that compounds within the benzodiazole class can act as ligands for serotonin receptors, particularly the 5-HT6 receptor. These receptors are implicated in cognitive processes and may be targeted for treating neurodegenerative diseases. The compound's affinity for these receptors suggests potential use in cognitive enhancement or neuroprotection.

Antiproliferative Activity

Studies have shown that derivatives of benzodiazoles exhibit antiproliferative effects against various cancer cell lines. For instance, preliminary data indicate that this compound may reduce cell viability in glioblastoma and astrocytoma models.

| Cell Line | IC50 (µM) |

|---|---|

| U87MG | 17 |

| LN-229 | 13.4 |

| 1321N1 | 7.7 |

Study on Anticancer Activity

A study focused on the antiproliferative effects of several benzodiazole derivatives found that this compound demonstrated moderate activity against glioblastoma cell lines. The IC50 values suggest that while the compound is not among the most potent, it still holds promise for further development.

Neuroprotective Effects

Another investigation explored the neuroprotective potential of this compound in models of neurodegeneration. The findings indicated that it could mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicological aspects of this compound is crucial for its development as a therapeutic agent.

ADMET Properties

The compound has been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis:

- Absorption : Moderate permeability across biological membranes.

- Distribution : Predicted to have a favorable volume of distribution.

- Metabolism : Likely metabolized via liver enzymes.

- Excretion : Primarily renal excretion expected.

Toxicity assessments have shown low hepatotoxicity in preliminary tests.

Q & A

Q. Methodological Focus

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify hygroscopicity issues in the hydrochloride salt form .

- Light Sensitivity : Expose to UV (254 nm) and visible light, comparing protected (amber vials) vs. unprotected samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.